(Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate
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Overview
Description
(Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a complex organic compound that features a thiazole ring, a cyano group, and an ester functional group
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been shown to exhibit their antimicrobial activity through membrane perturbation and intracellular mechanisms .
Biochemical Pathways
Benzothiazole derivatives have been shown to interact with various molecular targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors, and na/h exchanger .
Pharmacokinetics
Admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been shown to exhibit various biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Action Environment
The stability of benzothiazole derivatives has been shown to be influenced by factors such as temperature and solvent conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. One common approach is the cyclocondensation of 2-aminothiophenol with chloroacetonitrile to form benzo[d]thiazole[_{{{CITATION{{{_1{Regioselective synthesis of 2-( E)-(benzo[ d]thiazol-2(3 H)- ylidene .... This intermediate can then be further modified to introduce the cyano and ester groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The cyano group can be reduced to form amines.
Substitution: : The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines or alcohols can be used, often with a base like triethylamine (Et₃N).
Major Products Formed
Oxidation: : Thiazole sulfoxides or sulfones.
Reduction: : Primary amines.
Substitution: : Ester derivatives or amides.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring is particularly useful in medicinal chemistry due to its biological activity.
Medicine
The compound has potential applications in drug development, particularly as an intermediate in the synthesis of pharmaceuticals. Its ability to undergo various chemical reactions makes it versatile for creating new therapeutic agents.
Industry
In the industrial sector, (Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate can be used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: : These compounds share the thiazole ring but may have different substituents.
Cyano-containing compounds: : Other compounds with cyano groups may have similar reactivity but different biological activities.
Uniqueness
(Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate is unique due to its combination of a thiazole ring, cyano group, and ester functionality
Biological Activity
(Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a synthetic organic compound that incorporates a benzothiazole moiety and a benzoate ester. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : ethyl 2-[[(Z)-2-[4-(benzo[d]thiazol-2-yl)-2-cyanoethenyl]amino]benzoate]
- Molecular Formula : C21H16N3O2S
- Molecular Weight : 384.43 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Formation of the Benzothiazole Ring : This is achieved by reacting appropriate aldehydes with thiourea.
- Introduction of the Cyanovinyl Group : The benzothiazole derivative is reacted with acrylonitrile.
- Coupling with Ethyl 4-Aminobenzoate : This final step involves coupling under suitable conditions to produce the target compound.
Antimicrobial Activity
Research has shown that compounds containing benzothiazole and cyanovinyl groups exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives similar to this compound possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | S. aureus | 16 µg/mL |
These findings suggest that the compound may be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For example, a study reported that similar benzothiazole derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of apoptosis through the activation of caspases.
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 15 |
HeLa | 10 |
These results indicate that this compound may serve as a lead compound for further anticancer drug development.
Case Studies
-
Study on Antimicrobial Properties :
In a comparative study, various derivatives of benzothiazole were synthesized and tested for their antibacterial activity. The results indicated that modifications to the cyanovinyl group significantly influenced their efficacy against pathogenic bacteria. -
Cytotoxicity Assessment :
A recent study assessed the cytotoxic effects of several thiazole-containing compounds on human cancer cell lines, revealing that those with similar structures to this compound showed promising results in inhibiting cell proliferation.
Properties
IUPAC Name |
ethyl 4-[[(Z)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-2-24-19(23)13-7-9-15(10-8-13)21-12-14(11-20)18-22-16-5-3-4-6-17(16)25-18/h3-10,12,21H,2H2,1H3/b14-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSDGYRNIHXQPP-OWBHPGMISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.